molecular formula C14H10Cl2F3N B1385271 N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline CAS No. 1040685-28-6

N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline

Cat. No.: B1385271
CAS No.: 1040685-28-6
M. Wt: 320.1 g/mol
InChI Key: UYUBBTZWPLIYAT-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H10Cl2F3N and its molecular weight is 320.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies

  • Vibrational and Structural Analysis : Research on similar compounds such as 4-nitro-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline has involved spectroscopic investigation to analyze vibrational characteristics, structural and thermodynamic properties, and electronic properties. These studies utilize Fourier Transform Infrared (FT-IR) and Raman spectra, providing insights into the molecular and electronic properties influenced by substituent groups in the benzene ring (Saravanan, Balachandran, & Viswanathan, 2014) (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthesis and Chemical Applications

  • Intermediate for Pesticides and Herbicides : Compounds like 2,6-dichloro-4-trifluoromethyl aniline, closely related to the target chemical, have been highlighted as intermediates in the preparation of efficient, low-toxicity pesticides and herbicides. Their synthesis methods and applications are discussed in detail (Zhou, 2002).
  • Building Blocks for Fluorine-Containing Molecules : Research on trifluoromethyl-substituted anilines, which are structurally similar, shows their utility as biologically active compounds and building blocks for various valuable fluorine-containing molecules and heterocyclic compounds (Xie, Yuan, Abdukader, Zhu, & Ma, 2014).

Non-Linear Optical (NLO) Properties

  • Theoretical Investigations : Studies have been conducted on related compounds such as N-(3, 5-dichlorobenzylidene)aniline to explore their non-linear optical properties. These investigations involve computing values like dipole moment, polarizability, and hyperpolarizability, contributing to understanding the electronic structure and potential NLO applications of similar compounds (Islam, Mousume, Hossain, Aziz, & Islam, 2018).

Liquid Crystal Properties

  • Liquid Crystal Analysis : Derivatives of similar aniline compounds have been synthesized and analyzed for their liquid crystalline properties. These studies focus on properties like smectic phases, orientational order parameters, and the impact of trifluoromethylation on these properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N/c15-11-4-9(5-12(16)7-11)8-20-13-3-1-2-10(6-13)14(17,18)19/h1-7,20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUBBTZWPLIYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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